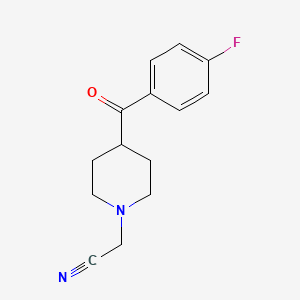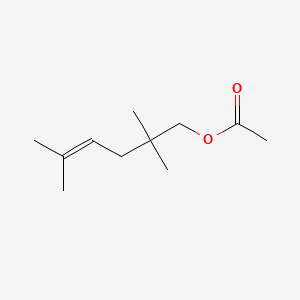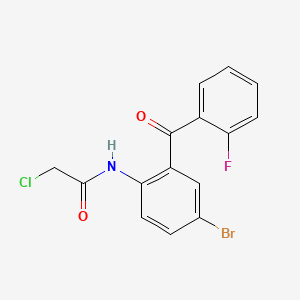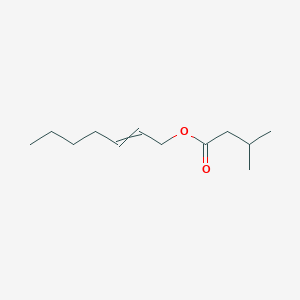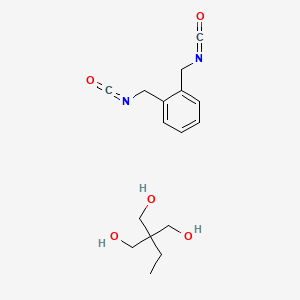
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene
Descripción general
Descripción
“1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-” is a chemical compound that acts as a precursor to alkyd resins, high-gloss coatings, and ion exchange resins . It is also employed as a multifunctional monomer utilized for the production of coatings, ethoxylated, and propoxylated trimethylolpropane derivatives . It has a trifunctional aliphatic glycidyl ether epoxide monomer mainly used as a crosslinking agent which provides chemical and mechanical resistance .
Synthesis Analysis
The synthesis of this compound involves the use of a trifunctional aliphatic glycidyl ether epoxide monomer . This monomer is mainly used as a crosslinking agent, providing chemical and mechanical resistance .Molecular Structure Analysis
The molecular structure of “1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-” is represented by the formula C6H14O3 . This structure is also available as a 2D Mol file .Chemical Reactions Analysis
This compound acts as a precursor to alkyd resins, high-gloss coatings, and ion exchange resins . It is also employed as a multifunctional monomer utilized for the production of coatings, ethoxylated, and propoxylated trimethylolpropane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-” include a molecular weight of 134.1736 . The compound is solid in form and has a melting point of 58 °C .Aplicaciones Científicas De Investigación
1. Optical Polymer Composite Materials :
- 1,3-Bis(isocyanatomethyl)benzene, a component of the compound , is utilized in the production of optical polymer composite materials due to its high-quality performance and excellent yellowing and weather resistance. This substance is particularly significant in industries such as construction and automotive (Dong Jianxun et al., 2018).
2. Polyurethane-Urea Elastomers :
- Research has been conducted on novel poly(urethane-urea) elastomers using 1,3-propanediol bis(4-aminobenzoate) as a chain extender. The resulting elastomers show excellent mechanical properties and heat resistance, beneficial for various industrial applications (S. Oprea et al., 2020).
3. Rapid Synthesis of Polyurethanes :
- A study demonstrated the rapid microwave-promoted synthesis of polyurethanes from a fluorene unit-containing diol and diisocyanates including 1,3-bis(isocyanatomethyl)benzene. This method significantly enhances the efficiency of polyurethane synthesis, important in manufacturing and materials science (K. Hiroki et al., 2008).
4. Hyperbranched Polyesters :
- Research on hyperbranched polyesters based on 2-ethyl-2-hydroxymethyl-1,3-propanediol (TMP) indicates their potential in creating materials with high hardness, gloss, and flexibility. These properties are valuable in coatings and materials engineering (Tang Liu-ya, 2014).
5. Macroscopic Self-Assembly :
- Studies on melt polycondensation of bis-MPA and TMP highlight the possibility of creating well-defined macroscopic structures through hydrogen bonding and π–π stacking interactions, a crucial aspect in nanotechnology and materials design (Guohua Jiang et al., 2006).
Mecanismo De Acción
Safety and Hazards
This compound is suspected of damaging fertility and the unborn child (H361fd) . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gear, and getting medical advice or attention if exposed or concerned .
Direcciones Futuras
Propiedades
IUPAC Name |
1,2-bis(isocyanatomethyl)benzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.C6H14O3/c13-7-11-5-9-3-1-2-4-10(9)6-12-8-14;1-2-6(3-7,4-8)5-9/h1-4H,5-6H2;7-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGKYBTVHBAUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)CO.C1=CC=C(C(=C1)CN=C=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6452516 | |
CAS RN |
51852-81-4 | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051852814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1623344.png)
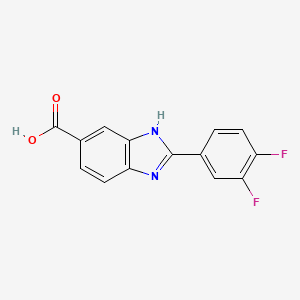

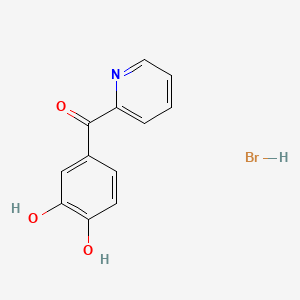
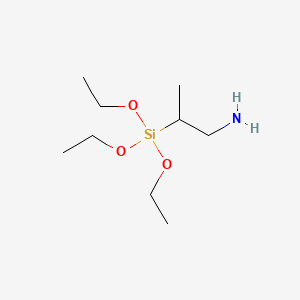
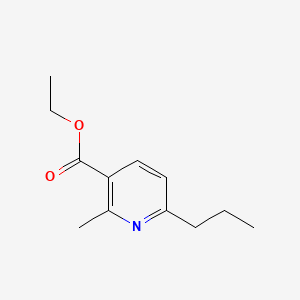
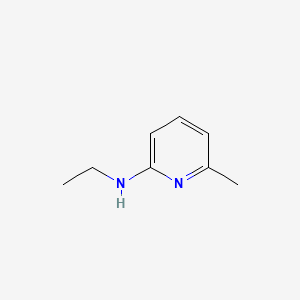

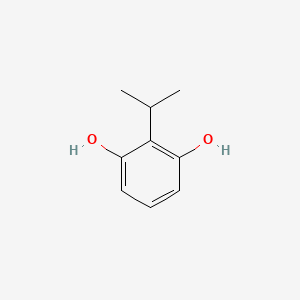
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]propionic acid](/img/structure/B1623357.png)
